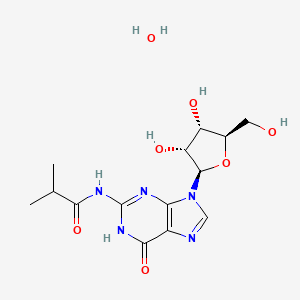
1-Amino-2-(1-aza-2-(2-hydroxy-3-methoxyphenyl)vinyl)ethene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-(1-aza-2-(2-hydroxy-3-methoxyphenyl)vinyl)ethene-1,2-dicarbonitrile (abbreviated as 1A2A2H3MPVEDC) is an organic compound belonging to the class of aza-aromatic compounds. It is a colorless, crystalline solid with a melting point of 87°C. 1A2A2H3MPVEDC has a wide range of applications in the fields of chemistry and biology, including as a synthetic intermediate in the synthesis of pharmaceuticals, as a fluorescent dye, and as a biological probe.
Wissenschaftliche Forschungsanwendungen
1A2A2H3MPVEDC has a wide range of applications in the fields of chemistry and biology. In chemistry, it is used as a synthetic intermediate in the synthesis of pharmaceuticals and as a fluorescent dye for the detection of organic compounds. In biology, it is used as a biological probe to study the structure and function of proteins and other molecules.
Wirkmechanismus
1A2A2H3MPVEDC acts as a fluorescent dye, which binds covalently to proteins and other molecules. When exposed to light of a specific wavelength, the dye molecules absorb the light energy and emit light of a longer wavelength, which can be detected by a fluorescence microscope. This allows researchers to study the structure and function of proteins and other molecules.
Biochemical and Physiological Effects
1A2A2H3MPVEDC has been used in a variety of biological studies, including studies of enzyme activity, protein-protein interactions, and the effects of drugs on cells. In addition, it has been used to study the effect of drugs on the central nervous system and to study the role of certain proteins in cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1A2A2H3MPVEDC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to prepare, and it is highly fluorescent, making it easy to detect. Additionally, it is relatively non-toxic, making it safe to use in biological experiments. However, it is not as stable as other fluorescent dyes, and its fluorescence can be affected by pH and other environmental factors.
Zukünftige Richtungen
1A2A2H3MPVEDC has a wide range of potential applications in the fields of chemistry and biology. In the future, it could be used to study the structure and function of proteins and other molecules, to develop new drugs and therapies, and to study the effects of drugs on the central nervous system. Additionally, it could be used to study the role of certain proteins in cancer, to develop new fluorescent probes for imaging and diagnostics, and to develop new fluorescent dyes for a variety of applications.
Synthesemethoden
1A2A2H3MPVEDC can be synthesized by a two-step process, beginning with the reaction of 1-amino-2-hydroxy-3-methoxyphenylacetic acid with sodium azide in an aqueous solution. The resulting 1-amino-2-(1-aza-2-hydroxy-3-methoxyphenyl)acetamide is then reacted with ethylenediamine in aqueous solution, producing 1A2A2H3MPVEDC as a crystalline solid.
Eigenschaften
IUPAC Name |
(Z)-2-amino-3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]but-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-18-11-4-2-3-8(12(11)17)7-16-10(6-14)9(15)5-13/h2-4,7,17H,15H2,1H3/b10-9-,16-7? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPOJQUWLSUZGN-GQMUBNSUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC(=C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)C=N/C(=C(/C#N)\N)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B6299809.png)


![5'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine](/img/structure/B6299843.png)

![9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one](/img/structure/B6299853.png)
![3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol](/img/structure/B6299854.png)


![2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol](/img/structure/B6299875.png)
